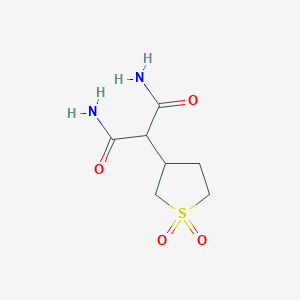
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide is a compound with a unique structure that includes a tetrahydrothiophene ring with a dioxido group and a propanediamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxido group, followed by the addition of a propanediamide moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: The dioxido group can participate in oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives .
Aplicaciones Científicas De Investigación
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide involves its interaction with specific molecular targets and pathways. The dioxido group and the propanediamide moiety play crucial roles in its reactivity and binding affinity. The compound may modulate the activity of certain enzymes or receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-hydroxyacetic acid
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide is unique due to its specific combination of a dioxido group and a propanediamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H12N2O4S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)propanediamide |
InChI |
InChI=1S/C7H12N2O4S/c8-6(10)5(7(9)11)4-1-2-14(12,13)3-4/h4-5H,1-3H2,(H2,8,10)(H2,9,11) |
Clave InChI |
CDFRCKQCUOMKER-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1C(C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)

![3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid](/img/structure/B12126132.png)
![2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12126141.png)

![2-amino-N-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126149.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)

![2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12126161.png)

![dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12126179.png)
![2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126187.png)
![1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B12126207.png)
